PX-12

Catalog No.
S540657
CAS No.
141400-58-0
M.F
C7H12N2S2
M. Wt
188.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PX-12

CAS Number

141400-58-0

Product Name

PX-12

IUPAC Name

2-(butan-2-yldisulfanyl)-1H-imidazole

Molecular Formula

C7H12N2S2

Molecular Weight

188.3 g/mol

InChI

InChI=1S/C7H12N2S2/c1-3-6(2)10-11-7-8-4-5-9-7/h4-6H,3H2,1-2H3,(H,8,9)

InChI Key

BPBPYQWMFCTCNG-UHFFFAOYSA-N

SMILES

CCC(C)SSC1=NC=CN1

Solubility

Soluble in DMSO, not soluble in water.

Synonyms

1-methylpropyl-2-imidazolyl disulfide, 2-((1-methylpropyl)dithio)-1H-imidazole, IV 2 compound, IV-2 compound, PX-12 compound

Canonical SMILES

CCC(C)SSC1=NC=CN1

Description

The exact mass of the compound 2-(Sec-butyldisulfanyl)-1h-imidazole is 188.04419 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not soluble in water.. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Hydrogen Sulfide - Sulfides - Disulfides - Supplementary Records. It belongs to the ontological category of imidazoles in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

PX-12, chemically known as 1-methylpropyl 2-imidazolyl disulfide, is a small molecule that acts as an irreversible inhibitor of the redox protein thioredoxin-1 (Trx-1). This protein plays a crucial role in cellular processes, particularly in DNA synthesis and redox regulation, which influences cell proliferation and apoptosis. Elevated levels of Trx-1 have been linked to various cancers, including colorectal, gastric, and lung cancers. Consequently, PX-12 is being explored as a potential therapeutic agent in oncology, particularly in combination with chemotherapy for advanced metastatic cancer patients .

As mentioned earlier, 2-(sec-butyldisulfanyl)-1H-imidazole acts as an irreversible inhibitor of thioredoxin. Thioredoxin is a ubiquitous protein containing a conserved active site with two cysteine residues arranged in a specific redox state (C-S-S-C). The disulfide bond in 2-(sec-butyldisulfanyl)-1H-imidazole is thought to react with the thiol groups of thioredoxin, leading to the formation of a new disulfide bond and the irreversible oxidation of the protein []. This disrupts the catalytic cycle of thioredoxin, preventing it from reducing other target molecules and maintaining cellular redox homeostasis.

PX-12 functions primarily through its interaction with thioredoxin-1. The compound causes rapid reversible thioalkylation of the catalytic cysteine residues (Cys32 and Cys35) and slower irreversible thioalkylation of Cys73. This modification prevents Trx-1 from being reduced by thioredoxin reductase 1, effectively inhibiting its activity and disrupting the redox balance within cancer cells .

Key Reactions:

  • Thioalkylation: PX-12 modifies cysteine residues in Trx-1.
  • Inhibition of Thioredoxin Reductase: Prevents regeneration of active Trx-1.

PX-12 exhibits significant anti-tumor activity. It has been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and modulation of key apoptotic proteins such as BAX and BCL-2. In vitro studies demonstrate that PX-12 can inhibit cell growth and induce S-phase arrest in hepatocellular carcinoma cells, particularly when used in combination with other chemotherapeutic agents like 5-fluorouracil (5-FU) .

Mechanisms of Action:

  • Induction of Apoptosis: Promotes mitochondrial-dependent apoptosis.
  • Synergistic Effects: Enhances the efficacy of other chemotherapeutics.

The synthesis of PX-12 involves several steps that typically require organic synthesis techniques. While specific detailed synthetic routes are not extensively documented in the provided sources, it generally involves the formation of disulfide bonds between appropriate imidazole derivatives and alkyl groups.

General Steps:

  • Formation of Imidazole Derivative: Synthesize the imidazole core.
  • Disulfide Bond Formation: Introduce the methylpropyl group through disulfide chemistry.

PX-12 is primarily investigated for its potential applications in cancer therapy due to its ability to inhibit tumor growth and enhance the effects of existing chemotherapeutic agents. Its unique mechanism targeting thioredoxin makes it a candidate for treating various cancers, especially those characterized by high levels of thioredoxin expression .

Potential

Several compounds exhibit similar mechanisms or target pathways as PX-12. Here are some notable examples:

Compound NameMechanism/TargetUnique Features
Buthionine sulfoximineInhibits glutathione synthesisIncreases oxidative stress in cancer cells
N-acetylcysteineAntioxidant precursorProvides cysteine for glutathione synthesis
ErlotinibEGFR inhibitorTargets epidermal growth factor receptor

Uniqueness of PX-12

PX-12 stands out due to its specific targeting of thioredoxin-1, which is critical for cancer cell survival and proliferation. Its irreversible inhibition mechanism provides a distinct approach compared to other compounds that may act more broadly on oxidative stress or specific signaling pathways.

Molecular Structure and Physicochemical Properties

PX-12, chemically designated as 2-[(1-methylpropyl)dithio]-1H-imidazole, represents a significant small-molecule thioredoxin-1 inhibitor with well-characterized structural and physicochemical properties [1] [2]. The compound is also known by alternative nomenclature including IV-2 and 1-methylpropyl 2-imidazolyl disulfide, reflecting its structural composition [1] [3] [2].

Molecular Structure

The molecular architecture of PX-12 is defined by the molecular formula C7H12N2S2, corresponding to a molecular weight of 188.31 daltons [1] [4] [5] [2]. The compound possesses a racemic stereochemistry with optical activity denoted as (+/-), containing zero defined stereocenters out of one potential stereocenter and no E/Z centers [5]. The structural representation is captured by the SMILES notation CCC(C)SSC1=NC=CN1 and the InChI key BPBPYQWMFCTCNG-UHFFFAOYSA-N [4] [5] [6].

The core structural framework consists of an imidazole ring system connected via a disulfide bridge to a 1-methylpropyl moiety [1] [2]. This disulfide linkage represents the critical pharmacophoric element responsible for the compound's thioredoxin-1 inhibitory activity through thio-alkylation of cysteine residue 73 (Cys73) located outside the conserved redox catalytic site [7] [8]. The compound is catalogued in chemical databases with CAS number 141400-58-0 and PubChem ID 219104 [1] [4] [5] [2].

Physicochemical Properties

PX-12 presents as a solid powder with an off-white to tan coloration under standard conditions [6] [2]. The compound demonstrates excellent purity profiles, typically exceeding 98% as determined by high-performance liquid chromatography methods [9] [4] [6]. Predicted physicochemical parameters include a density of 1.19±0.1 g/cm³, a boiling point of 330.0±25.0°C, and a pKa value of 11.88±0.10 [2].

Solubility characteristics reveal that PX-12 readily dissolves in dimethyl sulfoxide to concentrations of 100 millimolar, facilitating its use in biological assay systems [6]. Storage requirements specify maintenance at -20°C under desiccating conditions to preserve chemical stability and prevent degradation [6] [2]. The compound exhibits no net charge under physiological conditions [5].

PropertyValueSource
Molecular Weight188.31 g/mol [9] [1] [4] [5]
Density (predicted)1.19±0.1 g/cm³ [2]
Boiling Point (predicted)330.0±25.0°C [2]
pKa (predicted)11.88±0.10 [2]
Solubility in DMSO100 mM [6]
Purity>98% (HPLC) [9] [4] [6]
Storage Temperature-20°C [6] [2]

Biological Activity Parameters

The pharmacological profile of PX-12 demonstrates potent and selective inhibition of thioredoxin-1 with a Ki value of 30.8 μM [9] [1] [4]. The compound exhibits competitive inhibition characteristics, irreversibly inactivating thioredoxin-1 as a substrate for reduction by thioredoxin reductase [9] [1]. Additional biological activity parameters include IC50 values for hypoxia-inducible factor-1α (HIF-1α) at 7.2 μM, vascular endothelial growth factor (VEGF) at 10.4 μM, and inducible nitric oxide synthase (iNOS) at 18.1 μM [9] [1].

Synthesis and Analytical Profiling Methodologies

Synthesis Methodologies

The synthesis of PX-12 involves established organic chemistry methodologies centered on the formation of the imidazole core structure followed by the introduction of the disulfide functionality [11]. The primary synthetic approach encompasses multiple sequential steps typical of heterocyclic compound preparation, requiring precise control of reaction conditions including temperature, pressure, and catalyst selection to optimize yield and purity .

The formation of the imidazole ring represents the initial synthetic phase, utilizing conventional cyclization reactions that establish the heterocyclic framework [11]. Subsequently, the disulfide bond introduction occurs through oxidative coupling methodologies, commonly employing molecular iodine in the presence of triethylamine as a base system [11] [12]. This approach facilitates the homo-coupling of free thiol intermediates to generate the symmetrical disulfide architecture characteristic of PX-12 [11].

Alternative synthetic routes have been explored utilizing 1,1'-carbonyldiimidazole-mediated activation in dichloromethane for amide bond formation in synthetic intermediates [11]. The thio-alkylation reaction mechanism, central to PX-12's biological activity, specifically targets cysteine residue 73 in thioredoxin-1, representing a critical aspect of both synthetic design and therapeutic mechanism [7] [8].

Synthesis MethodApplicationKey ConditionsReference
Imidazole ring formationCore structure assemblyControlled temperature and catalysts [11]
Molecular iodine-promoted couplingDisulfide bond formationIodine with triethylamine base [11] [12]
CDI-mediated activationIntermediate synthesis1,1'-carbonyldiimidazole in DCM [11]
Oxidative couplingSymmetrical disulfide formationOxidative conditions with iodine [11] [12]

Analytical Profiling Methodologies

Comprehensive analytical characterization of PX-12 employs multiple complementary techniques spanning structural elucidation, purity assessment, and biological activity determination [13] [14] [15] [16]. Nuclear magnetic resonance spectroscopy serves as the primary structural confirmation method, with both proton (1H) and carbon-13 (13C) NMR providing detailed molecular architecture information [13] [14] [15] [17] [18].

Structural Analytical Methods

1H NMR spectroscopy enables structure confirmation and purity assessment through chemical shift analysis in deuterated solvents [13] [14] [15]. The technique provides characteristic resonance patterns for the imidazole protons and the methylpropyl substituent. 13C NMR employs broadband decoupling protocols to generate singlet peaks for each unique carbon environment, facilitating carbon framework elucidation [15] [17] [18].

Mass spectrometry utilizing electrospray ionization provides molecular weight confirmation and characteristic fragmentation patterns that support structural assignments [19]. Infrared spectroscopy contributes functional group identification through characteristic stretching frequencies for C-H, C=C, and C=N bonds within the molecular framework [19] [20].

Purity Assessment Methods

High-performance liquid chromatography represents the gold standard for purity determination and quantification, typically employing reverse-phase separation methodologies with ultraviolet detection [16]. Gas chromatography provides complementary information regarding volatility and thermal stability characteristics through temperature-programmed analysis protocols [16].

X-ray powder diffraction using copper Kα radiation enables crystalline phase identification and purity assessment through comparison with theoretical diffraction patterns [21] [22]. Elemental analysis through CHN methods provides molecular formula confirmation and compositional verification [16].

Biological Analytical Methods

SELDI-TOF mass spectrometry has been specifically optimized for plasma thioredoxin-1 level measurements using weak cation exchange chip technology [23]. Enzyme inhibition assays employing the DTNB (5,5'-dithiobis-2-nitrobenzoic acid) method enable precise IC50 and Ki value determination for thioredoxin reductase activity [11] [24] [25].

Cell-based assays utilizing MTT/MTS viability protocols in various cancer cell lines facilitate cytotoxicity and mechanism-of-action studies [26] [27]. Plasma level determination employs sophisticated LC-MS/MS methodologies for pharmacokinetic parameter assessment in clinical and preclinical studies [28] [23].

Analytical CategoryMethodPurposeKey Features
Structural1H NMRStructure confirmationChemical shift analysis in deuterated solvents
Structural13C NMRCarbon framework elucidationBroadband decoupling for singlet peaks
StructuralMass SpectrometryMolecular weight confirmationElectrospray ionization and fragmentation
PurityHPLCQuantitative purity assessmentReverse-phase separation with UV detection
PurityXRPDPhase purity determinationCu Kα radiation analysis
BiologicalSELDI-TOF MSPlasma thioredoxin-1 measurementWeak cation exchange optimization
BiologicalEnzyme inhibitionIC50/Ki determinationDTNB assay methodology

Purity

>95% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

188.04419074 g/mol

Monoisotopic Mass

188.04419074 g/mol

Heavy Atom Count

11

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8PQ9CZ8BTJ

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Investigated for use/treatment in cancer/tumors (unspecified), gastric cancer, and pancreatic cancer.

Pharmacology

PX-12 is a small molecule irreversible inhibitor of the redox protein thioredoxin. Thioredoxin is involved in the first unique step in DNA synthesis. Thioredoxin also provides control over a number of transcription factors affecting cell proliferation and death through the mechanism of redox regulation Trx regulates cell growth through the following steps: 1) Trx is reduced into its active state, Trx (red) by the enzyme thioredoxin reductase. 2) Trx enters the nucleus to regulate transcription factor activity (factors which affect DNA replication). 3) Trx is excreted out of cell where it works with other growth factors (GF) to stimulate cell growth. It has been shown that many cancer cells secrete thioredoxin; increased levels of thioredoxin protein have been reported in a wide range of human cancers including hepatoma, lung, squamous cervical carcinoma, primary gastric cancers, and colorectal carcinomas;thioredoxin stimulates the growth of a wide variety of human leukemia and solid tumor cell lines; thioredoxin, when it is over-produced, transforms normal cells into cancer cells; thioredoxin is a potent inhibitor of apoptosis and provides a survival as well as a growth advantage to tumors; elevated tumor thioredoxin levels have been associated with decreased patient survival in colon cancer and NSCLC; and elevated thioredoxin levels cause a decrease in sensitivity of cells to cancer drugs such as doxorubicin (14 fold), vincristine (8 fold), cisplatin (5 fold), and cytosine arabinoside (13 fold). Therefore PX-12, by limiting the over-expression of thioredoxin in human tumors, could reduce resistance to chemotherapy.

Mechanism of Action

PX-12 irreversibly inhibits the redox protein thioredoxin, which has been associated with cancer and tumor growth.

Pictograms

Irritant

Irritant

Other CAS

141400-58-0

Absorption Distribution and Excretion

the optimum PD dose was identified as 96 mg/m2 as a 3-hr infusion

Wikipedia

Px-12

Dates

Modify: 2023-08-15
1. Dal Piaz, F.; Braca, A.; Belisario, M. A.; De Tommasi, N. Thioredoxin system modulation by plant and fungal secondary metabolites. Current Medicinal Chemistry (2010), 17(5), 479-494. CODEN: CMCHE7 ISSN:0929-8673. CAN 152:396831 AN 2010:258754
2. Rickles, Richard; Lee, Margaret S.  -Adrenergic receptor agonists for the treatment of B-cell proliferative disorders. PCT Int. Appl. (2009), 111 pp. CODEN: PIXXD2 WO 2009151569 A2 20091217 CAN 152:67621 AN 2009:1566750
3. Witczak, Zbigniew J. 1,5-C-Thio-sugars as selective inhibitors of thioredoxins. Abstracts of Papers, 238th ACS National Meeting, Washington, DC, United States, August 16-20, 2009 (2009), CARB-128. CODEN: 69LVCL AN 2009:980954
4. Kirkpatrick, Lynn. Compositions and methods for using asymmetric disulfides for treating cancer. PCT Int. Appl. (2009), 39 pp. CODEN: PIXXD2 WO 2009082686 A1 20090702 CAN 151:93997 AN 2009:799277
5. Rickles, Richard; Lee, Margaret S. Use of adenosine A2A receptor agonists and phosphodiesterase (PDE) inhibitors for the treatment of B-cell proliferative disorders, and combinations with other agents. PCT Int. Appl. (2009), 70 pp. CODEN: PIXXD2 WO 2009011893 A2 20090122 CAN 150:160095 AN 2009:86451
6. Rickles, Richard; Pierce, Laura; Lee, Margaret S. Combinations for the treatment of B-cell proliferative disorders. PCT Int. Appl. (2009), 79pp. CODEN: PIXXD2 WO 2009011897 A1 20090122 CAN 150:160094 AN 2009:83374
7. Huber, Kelly; Patel, Poulam; Zhang, Lei; Evans, Helen; Westwell, Andrew D.; Fischer, Peter M.; Chan, Stephen; Martin, Stewart. 2-[(1-Methylpropyl)dithio]-1H-imidazole inhibits tubulin polymerization through cysteine oxidation. Molecular Cancer Therapeutics (2008), 7(1), 143-151. CODEN: MCTOCF ISSN:1535-7163. CAN 148:322142 AN 2008:64825
8. Ramanathan, Ramesh K.; Kirkpatrick, D. Lynn; Belani, Chandra P.; Friedland, David; Green, Sylvan B.; Chow, H-H. Sherry; Cordova, Catherine A.; Stratton, Steven P.; Sharlow, Elizabeth R.; Baker, Amanda; Dragovich, Tomislav. A Phase I Pharmacokinetic and Pharmacodynamic Study of PX-12, a Novel Inhibitor of Thioredoxin-1, in Patients with Advanced Solid Tumors. Clinical Cancer Research (2007), 13(7), 2109-2114. CODEN: CCREF4 ISSN:1078-0432. CAN 147:314431 AN 2007:369854
9. Galmarini, Carlos M. Drug evaluation: the thioredoxin inhibitor PX-12 in the treatment of cancer. Current Opinion in Investigational Drugs (Thomson Scientific) (2006), 7(12), 1108-1115. CODEN: COIDAZ ISSN:1472-4472. CAN 146:219923 AN 2007:71951
10. Kirkpatrick, Lynn; Pestano, Linda Anne. Determination of HIF-1 inhibitor treatment response. U.S. Pat. Appl. Publ. (2006), 28 pp., Cont.-in-part of U.S. Ser. No. 929,156. CODEN: USXXCO US 2006275836 A1 20061207 CAN 146:20274 AN 2006:1286049

Explore Compound Types